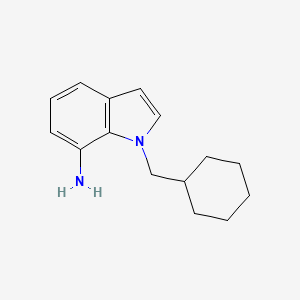

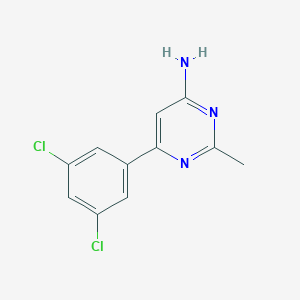

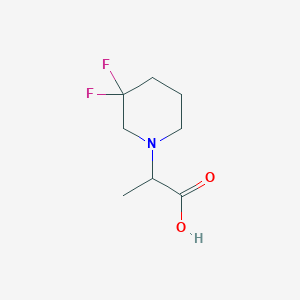

1-Cyclohexylmethyl-1H-indol-7-ylamine

Vue d'ensemble

Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amine or an indole derivative).

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Synthesis and Structural Studies

The synthesis and structural evaluation of indole derivatives, including compounds related to 1-Cyclohexylmethyl-1H-indol-7-ylamine, have been studied for their potential in creating new chemical entities. The synthesis often involves complex reactions like the Diels-Alder cycloaddition and Mannich reaction, leading to derivatives with potential applications in various fields of chemistry and pharmacology due to their unique structural properties. Such studies are critical for the development of new materials and drugs, demonstrating the broad applicability of indole derivatives in scientific research (Lovel Kukuljan, K. Kranjc, F. Perdih, 2016).

Antiproliferative Agents

Research into dispiroindole derivatives has shown that these compounds exhibit mild antitumor properties against various human tumor cell lines. This includes promising results against liver, cervical, and prostate cancers, highlighting the potential of indole-based compounds in developing new anticancer agents. Such compounds can be synthesized through reactions involving 1-Cyclohexylmethyl-1H-indol-7-ylamine or similar structures, showcasing their importance in medicinal chemistry (Riham F. George, N. S. Ismail, J. Stawinski, A. S. Girgis, 2013).

Methodologies for Indole Synthesis

A review of indole synthesis methods reveals the significance of indole and its derivatives in organic chemistry, providing a classification of all known indole syntheses. This highlights the versatility of indole compounds, including 1-Cyclohexylmethyl-1H-indol-7-ylamine, in synthesizing biologically active molecules and complex organic structures. Such a comprehensive classification aids researchers in selecting appropriate synthesis routes for indole-based compounds, pivotal for drug development and material science (D. Taber, Pavan K. Tirunahari, 2011).

Chemical Modifications for Sequence Studies

The specific reaction of cyclohexanedione with arginine residues, leading to stable modified arginyl residues, illustrates the chemical versatility of cyclohexane derivatives, akin to 1-Cyclohexylmethyl-1H-indol-7-ylamine. This method's utility in sequence studies by restricting tryptic hydrolysis shows the potential of cyclohexylmethyl-indol-ylamine structures in biochemical research, particularly in protein analysis and molecular biology (L. Patthy, E. L. Smith, 1975).

Safety And Hazards

This involves studying the toxicity of the compound and any hazards associated with its use. It includes looking at safety data sheets and conducting risk assessments.

Orientations Futures

This involves looking at potential future research directions. It could include potential applications of the compound, areas where further research is needed, or potential improvements to the synthesis process.

Please note that this is a general guide and the specific details would depend on the particular compound being studied. For “1-Cyclohexylmethyl-1H-indol-7-ylamine”, more specific information would likely be available in scientific literature if the compound has been studied. If you have access to a scientific database, you may be able to find more information there. If not, a chemistry professional or academic may be able to assist you further.

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJVWXFFRCHPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=CC3=C2C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylmethyl-1H-indol-7-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

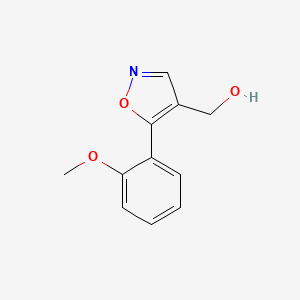

![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)